molecular formula C15H18N2 B081647 Debromoarborescidine A CAS No. 10252-12-7

Debromoarborescidine A

Cat. No. B081647
CAS RN: 10252-12-7
M. Wt: 226.32 g/mol
InChI Key: OURDZMSSMGUMKR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Debromoarborescidine A (DBA) is a naturally occurring indole alkaloid that is found in various plant species, including the Corynanthe and Tabernaemontana plants. DBA has attracted significant attention from the scientific community due to its potential therapeutic applications and unique chemical structure. In

Mechanism Of Action

The mechanism of action of Debromoarborescidine A is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. Debromoarborescidine A has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Debromoarborescidine A has also been shown to induce the release of reactive oxygen species (ROS), which can cause oxidative stress and ultimately lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

Debromoarborescidine A has several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and reducing inflammation. Debromoarborescidine A has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using Debromoarborescidine A in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and targets. However, Debromoarborescidine A is a complex molecule that is difficult to synthesize, making it challenging to produce in large quantities for use in experiments. Additionally, Debromoarborescidine A has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Debromoarborescidine A, including exploring its potential as an anti-cancer agent, investigating its neuroprotective effects, and developing more efficient synthesis methods. Researchers are also interested in studying the structure-activity relationship of Debromoarborescidine A, which could lead to the development of more potent and selective analogs. Overall, Debromoarborescidine A has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Debromoarborescidine A can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves creating Debromoarborescidine A from scratch using various chemical reactions, while semi-synthesis involves modifying natural products to produce Debromoarborescidine A. Total synthesis of Debromoarborescidine A is challenging due to its complex structure, and researchers have developed various strategies to overcome these challenges. One of the most successful strategies involves using a cascade reaction to construct the indole ring system, followed by functional group manipulation to create the final product.

Scientific Research Applications

Debromoarborescidine A has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of Debromoarborescidine A is its use as an anti-cancer agent. Studies have shown that Debromoarborescidine A can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Debromoarborescidine A has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.

properties

CAS RN

10252-12-7

Product Name

Debromoarborescidine A

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1

InChI Key

OURDZMSSMGUMKR-AWEZNQCLSA-N

Isomeric SMILES

C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34

SMILES

C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34

Canonical SMILES

C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34

synonyms

(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine

Origin of Product

United States

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